molecular formula C21H28N2O5 B12284098 1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid

1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid

Cat. No.: B12284098
M. Wt: 388.5 g/mol
InChI Key: KEDYTOTWMPBSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ramiprilat-d3 is a deuterated form of ramiprilat, which is the active metabolite of ramipril. Ramiprilat is an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and congestive heart failure. The deuterated form, ramiprilat-d3, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of ramiprilat due to its stability and distinguishable mass spectrometric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ramiprilat-d3 involves the incorporation of deuterium atoms into the ramiprilat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve the esterification of the carboxylic acid group and the subsequent hydrolysis to form the active metabolite.

Industrial Production Methods

Industrial production of ramiprilat-d3 follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research purposes.

Chemical Reactions Analysis

Types of Reactions

Ramiprilat-d3 undergoes various chemical reactions, including:

    Oxidation: Ramiprilat-d3 can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert ramiprilat-d3 into its reduced forms.

    Substitution: Substitution reactions can occur at various positions on the ramiprilat-d3 molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Ramiprilat-d3 is widely used in scientific research due to its stability and distinguishable properties. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of ramiprilat in biological systems.

    Pharmacodynamic Studies: Helps in understanding the mechanism of action and therapeutic effects of ramiprilat.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of ramiprilat in biological samples.

    Drug Development: Used in the development and optimization of new angiotensin-converting enzyme inhibitors.

Mechanism of Action

Ramiprilat-d3 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, ramiprilat-d3 reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system.

Comparison with Similar Compounds

Similar Compounds

    Benazepril: Another angiotensin-converting enzyme inhibitor used to treat hypertension.

    Fosinopril: Similar to ramiprilat, used for hypertension and heart failure.

    Quinapril: An angiotensin-converting enzyme inhibitor with similar therapeutic uses.

Uniqueness

Ramiprilat-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise analytical measurements. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, as well as in the development of new therapeutic agents.

Properties

IUPAC Name

1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDYTOTWMPBSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868971
Record name 1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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